molecular formula C14H21N3O4S B1622553 Sulmepride CAS No. 57479-88-6

Sulmepride

Cat. No.: B1622553
CAS No.: 57479-88-6
M. Wt: 327.40 g/mol
InChI Key: QCKAYJICSQJJCU-UHFFFAOYSA-N
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Chemical Reactions Analysis

Sulmepride undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

Sulmepride is similar to other dopamine receptor antagonists, such as sulpiride and amisulpride. this compound is unique in its specific binding affinity and selectivity for dopamine D-2 receptors . This selectivity may result in different therapeutic profiles and side effect profiles compared to other compounds in the same class.

Similar compounds include:

    Sulpiride: Another dopamine D-2 receptor antagonist with similar neuroleptic properties.

    Amisulpride: A compound with a similar mechanism of action but different pharmacokinetic properties.

This compound’s unique chemical structure and receptor selectivity make it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

57479-88-6

Molecular Formula

C14H21N3O4S

Molecular Weight

327.40 g/mol

IUPAC Name

2-methoxy-N-[(1-methylpyrrolidin-2-yl)methyl]-5-sulfamoylbenzamide

InChI

InChI=1S/C14H21N3O4S/c1-17-7-3-4-10(17)9-16-14(18)12-8-11(22(15,19)20)5-6-13(12)21-2/h5-6,8,10H,3-4,7,9H2,1-2H3,(H,16,18)(H2,15,19,20)

InChI Key

QCKAYJICSQJJCU-UHFFFAOYSA-N

SMILES

CN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)OC

Canonical SMILES

CN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)OC

57479-88-6

Origin of Product

United States

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